Methyl 2-cyano-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-cyano-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F3NO2. It is a derivative of benzoic acid, featuring a cyano group and a trifluoromethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-cyano-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the desired methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-cyano-4-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-cyano-4-(trifluoromethyl)benzoate involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties contribute to its potential biological activities and applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyano-2-(trifluoromethyl)benzoate: Similar structure but different positional isomer.
Methyl 2-fluorobenzoate: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
Methyl 2-cyano-4-(trifluoromethyl)benzoate is unique due to the presence of both a cyano group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Biological Activity
Methyl 2-cyano-4-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both a cyano group () and a trifluoromethyl group () attached to a benzoate structure. This unique combination enhances its lipophilicity and metabolic stability, making it a valuable compound in various biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding, while the trifluoromethyl group facilitates membrane penetration and binding affinity to target proteins. These interactions can modulate enzymatic activities and receptor functions, leading to various biological effects .
Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibition properties. Its structural features allow it to act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts. Preliminary studies suggest that compounds with similar structures often demonstrate significant inhibitory activity against various biological targets .
Pharmacological Applications
The compound has been explored for potential pharmacological applications, particularly in the development of new drugs targeting diseases such as cancer and infectious diseases. Its ability to inhibit specific pathways makes it a candidate for further investigation in drug development .
Case Studies and Research Findings
Several studies have evaluated the biological activities of this compound:
- Study on Enzyme Inhibition : A study reported that derivatives of this compound showed promising results in inhibiting enzymes related to metabolic pathways. The half-maximal inhibitory concentration (IC50) values were determined through various assays, indicating effective inhibition at low concentrations .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of the compound, revealing its potential effectiveness against specific strains of bacteria. The minimum inhibitory concentration (MIC) was assessed, demonstrating significant antibacterial activity .
- Selective Modulation : Research highlighted the compound's ability to selectively modulate receptor activity, which could lead to therapeutic benefits in conditions requiring precise modulation of biological pathways .
Data Summary
The following table summarizes key findings from various studies on this compound:
Properties
IUPAC Name |
methyl 2-cyano-4-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)8-3-2-7(10(11,12)13)4-6(8)5-14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIVIPXASZNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504028 | |
Record name | Methyl 2-cyano-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61500-86-5 | |
Record name | Methyl 2-cyano-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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